

"Methyl-(2-methyl-thiazol-4-ylmethyl)-amine"

CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl-(2-methyl-thiazol-4-ylmethyl)-amine

Cat. No.: B119609

[Get Quote](#)

In-depth Technical Guide: Methyl-(2-methyl-thiazol-4-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals

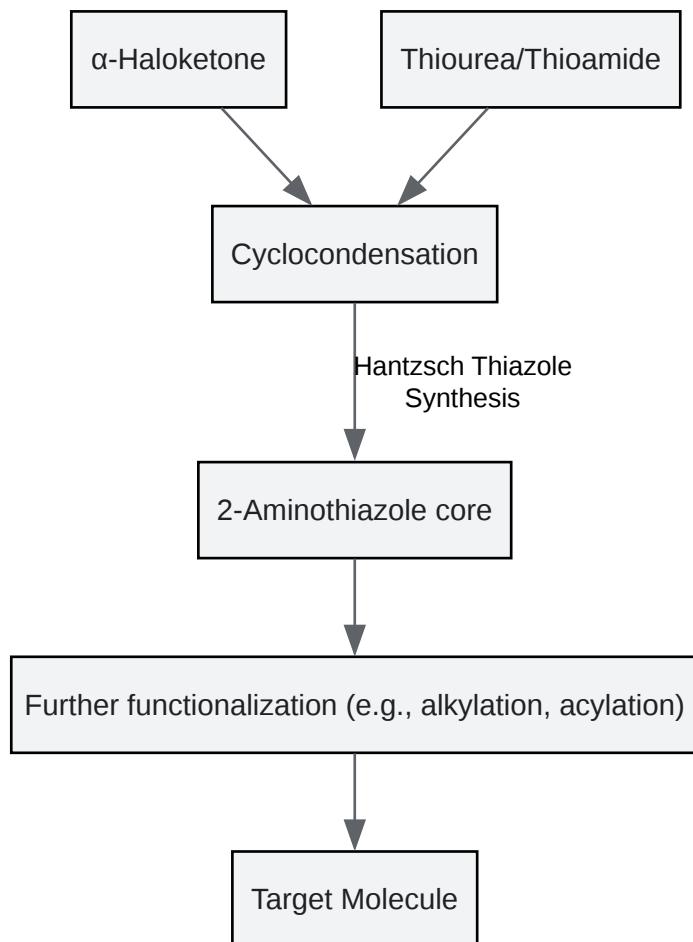
Abstract

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, a substituted thiazole derivative, is a compound of significant interest in medicinal chemistry and agrochemical research. Its structural motif is a key component in various biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, and potential therapeutic applications, with a focus on its emerging role in neurodegenerative diseases and oncology.

Chemical and Physical Properties

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine, also known as N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine, is a heterocyclic amine. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	144163-81-5	[1]
Molecular Formula	C ₆ H ₁₀ N ₂ S	[1]
Molecular Weight	142.23 g/mol	[1]
Synonyms	N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine, 2-Methyl-4-[methyl(aminomethyl)]-1,3-thiazole	[1]
Storage Conditions	0-8°C	[1]


Further quantitative data such as boiling point, melting point, and solubility are not readily available in published literature and would require experimental determination.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine** is not widely published, the synthesis of 2-aminothiazole derivatives typically follows the Hantzsch thiazole synthesis. This method involves the reaction of an α -haloketone with a thiourea or thioamide.

A potential synthetic route is outlined below. This should be considered a general guideline and would require optimization.

General Synthetic Workflow for 2-Aminothiazole Derivatives

[Click to download full resolution via product page](#)

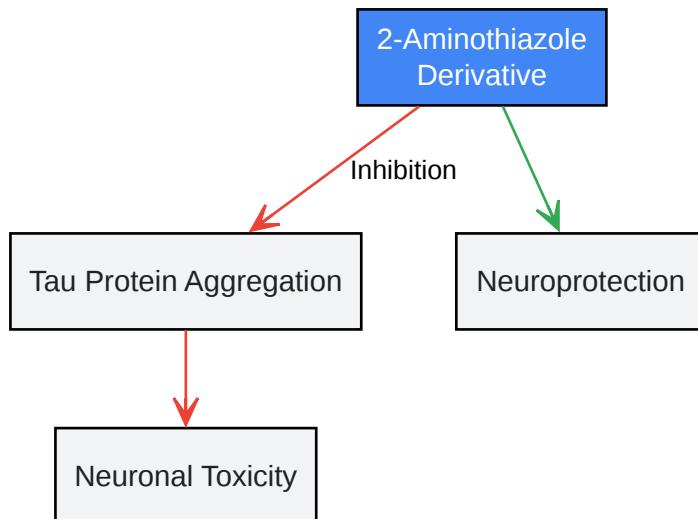
Caption: General workflow for synthesizing 2-aminothiazole derivatives.

Experimental Protocol (Hypothetical)

- **Cyclocondensation:** An appropriate α -haloketone is reacted with N-methylthiourea in a suitable solvent such as ethanol. The reaction mixture is typically refluxed for several hours.
- **Work-up:** After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

- Purification: The crude product is purified using column chromatography on silica gel to yield the 2-amino-4-methylthiazole core.
- Further Modification (if necessary): The core structure can be further modified at the amino group or other positions to yield the final product.

Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and purification methods, need to be optimized for the specific synthesis of **Methyl-(2-methylthiazol-4-ylmethyl)-amine**.

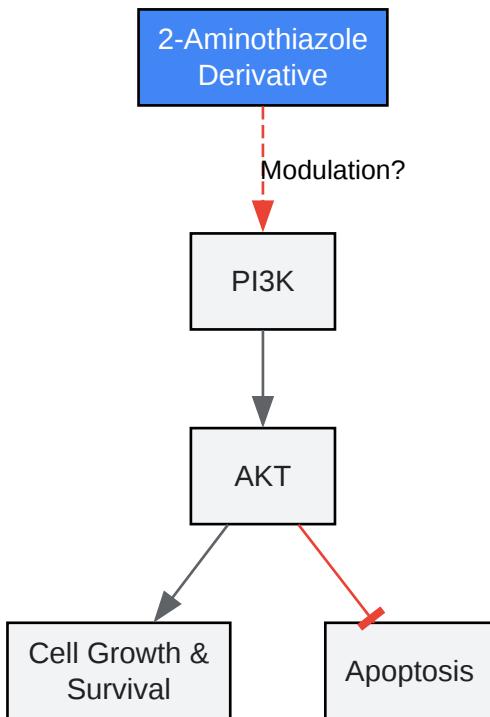

Biological Activity and Potential Therapeutic Applications

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives have shown potential in several therapeutic areas.

Neurodegenerative Diseases

A novel series of 2-aminothiazole derivatives has demonstrated significant neuroprotective effects in cellular models of Alzheimer's disease.^[2] These compounds were found to counteract tau-induced neuronal toxicity at nanomolar concentrations.^[2] The tau protein is a key player in the pathology of Alzheimer's and other tauopathies.

Proposed Mechanism in Tau-Related Neurodegeneration


[Click to download full resolution via product page](#)

Caption: Proposed neuroprotective mechanism of 2-aminothiazole derivatives.

Oncology

Certain 2-aminothiazole-flavonoid hybrid derivatives have been investigated for their antitumor activity in glioblastoma.^[3] These compounds have been shown to bind to the tau protein and may exert their effects by modulating mitochondrial activity.^[3] The PI3K-AKT signaling pathway, which is crucial for cell growth and survival, has been implicated in the progression of glioblastoma and may be a target for these compounds.^[3]

Potential Signaling Pathway in Glioblastoma

[Click to download full resolution via product page](#)

Caption: Potential involvement of the PI3K-AKT pathway.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine** is not readily available, general laboratory safety precautions should be followed when handling this and related compounds. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl-(2-methyl-thiazol-4-ylmethyl)-amine and its derivatives represent a promising area of research for the development of novel therapeutics, particularly in the fields of

neurodegenerative diseases and oncology. Further investigation into their synthesis, biological mechanisms, and safety profiles is warranted to fully realize their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["Methyl-(2-methyl-thiazol-4-ylmethyl)-amine" CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119609#methyl-2-methyl-thiazol-4-ylmethyl-amine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com